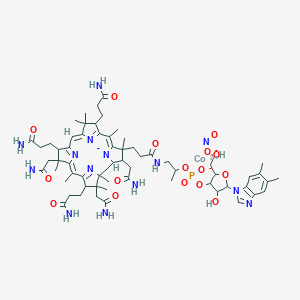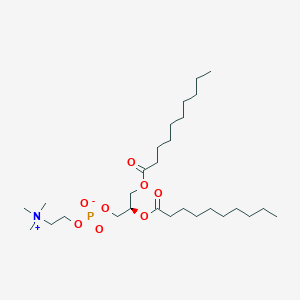
Fosfato de dicloro fenilo
Descripción general
Descripción
Phenyl dichlorophosphate is an organophosphorus compound with the chemical formula C6H5Cl2O2P. It is a colorless to slightly brown liquid that is highly reactive and used extensively in organic synthesis. This compound is known for its powerful phosphorylating nature, making it a valuable reagent in various chemical reactions .
Aplicaciones Científicas De Investigación
Phenyl dichlorophosphate has a wide range of applications in scientific research:
Mecanismo De Acción
Target of Action
Phenyl dichlorophosphate (PDCP) is a powerful phosphorylating agent . It primarily targets carboxylic acids and thiols, facilitating their condensation to form thiol esters . It also targets β-diketones, enabling their halogenation .
Mode of Action
PDCP acts as an activating agent, inducing the condensation of carboxylic acids and thiols in the presence of pyridine to yield thiol esters . It also activates β-diketones in the presence of a base, typically lithium hydride, to facilitate their conversion to β-chloro-α,β-unsaturated ketones .
Biochemical Pathways
PDCP is involved in several biochemical pathways. It plays a crucial role in the Pfitzner-Moffatt oxidation, where it acts as an efficient DMSO-activating agent . In this pathway, a complex salt generated from PDCP and DMSO serves as an oxidizing agent, converting primary and secondary alcohols to the corresponding aldehydes and ketones .
Pharmacokinetics
Given its reactivity and use in organic synthesis, it’s likely that its bioavailability is influenced by factors such as its powerful phosphorylating nature, its reactivity with various compounds, and its potential to form complex salts with other agents .
Result of Action
The action of PDCP results in the formation of various compounds. For instance, it enables the formation of thiol esters from carboxylic acids and thiols , and β-chloro-α,β-unsaturated ketones from β-diketones . In the Pfitzner-Moffatt oxidation, it facilitates the conversion of alcohols to aldehydes and ketones .
Action Environment
The action of PDCP is influenced by environmental factors. For instance, the presence of pyridine or a base like lithium hydride is necessary for its activation . Moreover, PDCP is sensitive to moisture , indicating that a dry environment is crucial for its stability and efficacy. It’s also worth noting that PDCP is a combustible substance with strong corrosive properties , which necessitates careful handling and storage conditions to ensure safety .
Análisis Bioquímico
. .
Biochemical Properties
Phenyl dichlorophosphate is widely used for the preparation of symmetrical phosphate diesters . It interacts with various biomolecules, including carboxylic acids and thiols, in the presence of pyridine to form thiol esters .
Molecular Mechanism
Phenyl dichlorophosphate exerts its effects at the molecular level primarily through its powerful phosphorylating nature . It can activate DMSO in the Pfitzner-Moffatt oxidation, potentially influencing gene expression .
Metabolic Pathways
Phenyl dichlorophosphate is involved in the formation of phosphate diesters . It may interact with enzymes or cofactors involved in these pathways, potentially influencing metabolic flux or metabolite levels.
Métodos De Preparación
Phenyl dichlorophosphate can be synthesized through the reaction of phosphorus oxychloride with anhydrous powdered sodium phenoxide. The reaction produces sodium chloride as a byproduct, which is filtered off. The excess phosphorus oxychloride is removed under reduced pressure, and the crude oil is distilled to obtain phenyl dichlorophosphate . Industrial production methods involve similar processes but on a larger scale, often using continuous flow reactors to ensure consistent quality and yield .
Análisis De Reacciones Químicas
Phenyl dichlorophosphate undergoes various chemical reactions, including:
Condensation: It facilitates the formation of thiol esters by condensing carboxylic acids and thiols in the presence of pyridine.
Common reagents used in these reactions include dimethyl sulfoxide (DMSO), pyridine, and lithium hydride. The major products formed from these reactions are aldehydes, ketones, and thiol esters .
Comparación Con Compuestos Similares
Phenyl dichlorophosphate is often compared with other chlorophosphate esters, such as diethyl chlorophosphate and diphenyl phosphoryl chloride. While all these compounds are used as phosphorylating agents, phenyl dichlorophosphate is noted for its superior reactivity and efficiency in forming symmetrical phosphate diesters . Similar compounds include:
Diethyl chlorophosphate: Used in similar phosphorylation reactions but with lower reactivity.
Diphenyl phosphoryl chloride: Another phosphorylating agent with different reactivity and selectivity profiles.
Phenyl dichlorophosphate stands out due to its higher efficiency and broader applicability in various chemical reactions .
Propiedades
IUPAC Name |
dichlorophosphoryloxybenzene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H5Cl2O2P/c7-11(8,9)10-6-4-2-1-3-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
TXFOLHZMICYNRM-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C=C1)OP(=O)(Cl)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H5Cl2O2P | |
| Record name | MONOPHENYL DICHLOROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17420 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID6044987 | |
| Record name | Phenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
210.98 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Physical Description |
Monophenyl dichlorophosphate appears as a liquid. May severely irritate skin, eyes and mucous membranes., Liquid; [Merck Index] Colorless liquid; [Alfa Aesar MSDS] | |
| Record name | MONOPHENYL DICHLOROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17420 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phenyl dichlorophosphate | |
| Source | Haz-Map, Information on Hazardous Chemicals and Occupational Diseases | |
| URL | https://haz-map.com/Agents/21463 | |
| Description | Haz-Map® is an occupational health database designed for health and safety professionals and for consumers seeking information about the adverse effects of workplace exposures to chemical and biological agents. | |
| Explanation | Copyright (c) 2022 Haz-Map(R). All rights reserved. Unless otherwise indicated, all materials from Haz-Map are copyrighted by Haz-Map(R). No part of these materials, either text or image may be used for any purpose other than for personal use. Therefore, reproduction, modification, storage in a retrieval system or retransmission, in any form or by any means, electronic, mechanical or otherwise, for reasons other than personal use, is strictly prohibited without prior written permission. | |
CAS No. |
770-12-7 | |
| Record name | MONOPHENYL DICHLOROPHOSPHATE | |
| Source | CAMEO Chemicals | |
| URL | https://cameochemicals.noaa.gov/chemical/17420 | |
| Description | CAMEO Chemicals is a chemical database designed for people who are involved in hazardous material incident response and planning. CAMEO Chemicals contains a library with thousands of datasheets containing response-related information and recommendations for hazardous materials that are commonly transported, used, or stored in the United States. CAMEO Chemicals was developed by the National Oceanic and Atmospheric Administration's Office of Response and Restoration in partnership with the Environmental Protection Agency's Office of Emergency Management. | |
| Explanation | CAMEO Chemicals and all other CAMEO products are available at no charge to those organizations and individuals (recipients) responsible for the safe handling of chemicals. However, some of the chemical data itself is subject to the copyright restrictions of the companies or organizations that provided the data. | |
| Record name | Phosphorodichloridic acid, phenyl ester | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=770-12-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | Phenyl dichlorophosphate | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000770127 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | PHENYL DICHLOROPHOSPHATE | |
| Source | DTP/NCI | |
| URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=44412 | |
| Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
| Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
| Record name | Phosphorodichloridic acid, phenyl ester | |
| Source | EPA Chemicals under the TSCA | |
| URL | https://www.epa.gov/chemicals-under-tsca | |
| Description | EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting. | |
| Record name | Phenyl phosphorodichloridate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID6044987 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | Phenyl phosphorodichloridate | |
| Source | European Chemicals Agency (ECHA) | |
| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.011.109 | |
| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
| Record name | PHENYL DICHLOROPHOSPHATE | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/AE85WW9S5Z | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Synthesis routes and methods I
Procedure details






Synthesis routes and methods II
Procedure details





Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q1: What is phenyl dichlorophosphate (Phenyl dichlorophosphate) and what is its primary use in chemistry?
A1: Phenyl dichlorophosphate (PhOP(O)Cl2) is an organophosphorus compound widely employed as an activating agent in organic synthesis. Its reactivity stems from the highly electrophilic nature of the phosphorus atom, making it susceptible to nucleophilic attack. [, , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , , ]
Q2: How does Phenyl dichlorophosphate activate carboxylic acids for esterification?
A2: Phenyl dichlorophosphate reacts with carboxylic acids in the presence of a tertiary amine base to form a mixed anhydride intermediate. This intermediate is highly reactive towards nucleophiles like alcohols, facilitating ester formation. []
Q3: Can Phenyl dichlorophosphate be used to synthesize other important functional groups besides esters?
A3: Yes, Phenyl dichlorophosphate exhibits versatility in synthesizing various functional groups. It allows the preparation of acyl azides from carboxylic acids and sodium azide. [] It also facilitates the direct transformation of carboxylic acids to thiol esters by reacting with thiols. []
Q4: What is the role of Phenyl dichlorophosphate in the Beckmann rearrangement?
A4: Phenyl dichlorophosphate acts as an efficient reagent for the Beckmann rearrangement of ketoximes at ambient temperatures. This mild reaction condition allows the synthesis of amides in moderate to high yields. []
Q5: How does Phenyl dichlorophosphate facilitate the conversion of ethers to alkyl iodides?
A5: Phenyl dichlorophosphate, in conjunction with sodium iodide, cleaves the ether linkage in a reaction conducted in refluxing xylenes or acetonitrile. This reaction provides a direct route to alkyl iodides from readily available ethers. [, ]
Q6: Phenyl dichlorophosphate is used in the synthesis of flame retardant materials. Can you elaborate on this application?
A6: Phenyl dichlorophosphate serves as a building block for incorporating phosphorus into polymers, thereby enhancing their flame retardancy. For instance, it reacts with polyols or polyphenols to introduce phosphate groups into the polymer backbone. These phosphorus-containing polymers exhibit improved flame retardant properties. [, , , ]
Q7: Are there specific examples of Phenyl dichlorophosphate being used in the synthesis of pharmaceuticals?
A7: Yes, Phenyl dichlorophosphate plays a crucial role in synthesizing important pharmaceutical intermediates. It is used in the preparation of isophosphoramide mustard, a metabolite of the anticancer drug ifosfamide. [] Additionally, it is employed in synthesizing a sofosbuvir intermediate, a crucial drug for treating Hepatitis C. []
Q8: Can you describe the structural characteristics of Phenyl dichlorophosphate?
A8: Phenyl dichlorophosphate (C6H5OP(O)Cl2) consists of a central phosphorus atom double-bonded to an oxygen atom and single-bonded to two chlorine atoms and a phenoxy group (C6H5O-). The molecule has a tetrahedral geometry around the phosphorus atom.
Q9: Beyond its use in synthesis, has Phenyl dichlorophosphate been explored for any other applications?
A9: Yes, research indicates that Phenyl dichlorophosphate can be used to modify inorganic materials like β-iron(III) oxide hydroxide. This modification enhances the thermal stability and flame retardant properties of ethylene-vinyl acetate/magnesium hydroxide composites. []
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(2S,3R,11bR)-3-Isobutyl-9,10-dimethoxy-2,3,4,6,7,11b-hexahydro-1H-pyrido[2,1-a]isoquinolin-2-ol](/img/structure/B58086.png)










